Here's what we know about its applications in scientific research:
1-Bromo-2,4-dinitrobenzene-d3 is a deuterated derivative of 1-bromo-2,4-dinitrobenzene, a compound notable for its applications in organic synthesis and biochemical research. Its molecular formula is C₆H₃BrN₂O₄, with a molecular weight of approximately 247.003 g/mol. This compound features a bromine atom and two nitro groups attached to a benzene ring, which contribute to its reactivity and utility in various
These reactions highlight the compound's versatility in organic synthesis and its potential for generating various functionalized derivatives.
1-Bromo-2,4-dinitrobenzene-d3 has been utilized in biological assays, particularly as a substrate in protein determination and glutathione S-transferase assays. Its interaction with enzymes such as prostaglandin D2 synthase suggests that it may influence cellular detoxification processes. The compound's reactivity towards reducing agents allows it to participate in biochemical pathways, potentially affecting the activity of target proteins involved in metabolic processes .
The synthesis of 1-bromo-2,4-dinitrobenzene-d3 typically involves:
These steps can be conducted under controlled laboratory conditions to ensure high yield and purity of the final product .
1-Bromo-2,4-dinitrobenzene-d3 has various applications:
Research has shown that 1-bromo-2,4-dinitrobenzene-d3 interacts with various biological macromolecules. Its reactivity allows it to form adducts with proteins and enzymes, which can be studied to understand its effects on biological systems. Such studies are critical for elucidating its role in metabolic pathways and potential therapeutic applications.
Several compounds share structural similarities with 1-bromo-2,4-dinitrobenzene-d3. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromo-3-nitrobenzene | C₆H₄BrN₁O₃ | Contains one nitro group; used in similar reactions |
2-Bromo-4-nitrophenol | C₆H₄BrN₁O₃ | Hydroxy group adds different reactivity |
2-Chloro-4-nitrotoluene | C₇H₆ClN₂O₂ | Chlorine instead of bromine; different reactivity |
1-Bromo-2-nitrobenzene | C₆H₄BrN₂O₂ | Fewer nitro groups; distinct properties |
These compounds differ primarily in their substituents (bromine vs. chlorine) and the number of nitro groups present. The unique combination of substituents on the benzene ring of 1-bromo-2,4-dinitrobenzene-d3 contributes to its distinctive chemical behavior and applications compared to these similar compounds .
1-Bromo-2,4-dinitrobenzene-d3 possesses the molecular formula C6BrD3N2O4 [1]. The compound exhibits a molecular weight of 250.02 g/mol, which represents an increase of approximately 3.02 atomic mass units compared to its non-deuterated analog due to the substitution of three hydrogen atoms with deuterium isotopes [1] [4]. The exact mass has been determined to be 248.946 g/mol through high-resolution mass spectrometry measurements [4]. The Chemical Abstracts Service registry number for this deuterated compound is 1313734-81-4 [1] [3].
The structural framework of 1-Bromo-2,4-dinitrobenzene-d3 consists of a benzene ring bearing three distinct substituents: one bromine atom at position 1, and two nitro groups (-NO2) at positions 2 and 4 [1] [3]. The compound maintains the aromatic character of the benzene ring despite the presence of electron-withdrawing substituents [2]. The International Union of Pure and Applied Chemistry name for this compound is 1-bromo-2,3,5-trideuterio-4,6-dinitrobenzene [3].
The molecular structure can be represented by the Simplified Molecular Input Line Entry System string: [2H]c1c([2H])c(c([2H])c(c1Br)N+=O)N+=O [1]. The International Chemical Identifier key for this compound is PBOPJYORIDJAFE-CBYSEHNBSA-N [1]. Research on deuterated benzene compounds has demonstrated that the carbon-carbon bond lengths in aromatic systems remain essentially unchanged upon deuterium substitution, maintaining values around 1.397 Å [26] [33]. The carbon-deuterium bond lengths in aromatic systems have been measured at approximately 1.088 Å, which is marginally shorter than the corresponding carbon-hydrogen bonds [26] [31].
The deuteration pattern in 1-Bromo-2,4-dinitrobenzene-d3 involves the replacement of hydrogen atoms at positions 2, 3, and 5 of the benzene ring with deuterium isotopes [1] [3]. This specific deuteration pattern results in a mass shift of +3 atomic mass units compared to the parent compound [1]. The deuterium substitution occurs at positions that are meta to the nitro groups and ortho or meta to the bromine substituent [3]. Studies on deuterated aromatic compounds have shown that the deuterium isotope exhibits an incorporation level of 98 atom percent deuterium, indicating a highly efficient deuteration process [1]. The deuteration pattern excludes positions 1, 4, and 6, which correspond to the carbon atoms bearing the bromine atom and the two nitro groups, respectively [3].
1-Bromo-2,4-dinitrobenzene-d3 exists as a solid at standard temperature and pressure conditions [1] [9]. The compound exhibits crystalline characteristics similar to its non-deuterated analog, which appears as a yellow crystalline solid [5] [11]. Research on the parent compound 1-Bromo-2,4-dinitrobenzene indicates that it typically presents as a white to yellow to green powder or crystalline material [5] [8]. The deuterated variant maintains the same crystalline structure as evidenced by its similar melting point characteristics [1] [9].
The melting point of 1-Bromo-2,4-dinitrobenzene-d3 has been determined to be 71-73°C [1] [9], which closely matches the melting point range of the non-deuterated parent compound [5] [8] [11]. This similarity in melting points is consistent with research on deuterated aromatic compounds, which typically show minimal changes in phase transition temperatures upon deuterium substitution [23] [25]. Studies on deuterated benzene compounds have demonstrated that while deuterium substitution can affect thermal properties, the changes in melting points are generally small, typically within 1-2°C of the parent compound [29]. The boiling point data for 1-Bromo-2,4-dinitrobenzene-d3 has not been extensively reported in the literature, though the parent compound exhibits a boiling point of 288°C [5] [8] [11].
Density measurements for 1-Bromo-2,4-dinitrobenzene-d3 are limited in the literature, though the non-deuterated parent compound exhibits a density of 1.91 g/cm³ [5] [8]. Research on deuterated compounds generally indicates that deuterium substitution results in slight increases in density due to the higher atomic mass of deuterium compared to hydrogen [23] [24]. The refractive index of the parent compound 1-Bromo-2,4-dinitrobenzene has been estimated at 1.6100 [5] [8] [11]. Studies on deuterated aromatic compounds suggest that deuterium substitution typically produces minimal changes in refractive index values, with variations generally within the experimental uncertainty of the measurement [25] [29].
1-Bromo-2,4-dinitrobenzene-d3 exhibits limited solubility in highly polar solvents such as water [14] [15]. The parent compound 1-Bromo-2,4-dinitrobenzene demonstrates only partial miscibility with water, described as "sparingly soluble" [15] [16]. Research indicates that the compound shows enhanced solubility in moderately polar organic solvents including acetone and ethanol [14] [15]. The presence of both electron-withdrawing nitro groups and the bromine substituent contributes to the compound's amphiphilic character, allowing for some interaction with polar solvent molecules [14]. Studies on similar nitroaromatic compounds suggest that deuterium substitution has minimal impact on solubility characteristics in polar solvents [14] [15].
The solubility of 1-Bromo-2,4-dinitrobenzene-d3 in non-polar solvents is generally poor due to the presence of polar functional groups, specifically the nitro substituents [14]. Research on the parent compound indicates limited solubility in non-polar solvents such as hexane [14]. However, the compound demonstrates improved solubility in moderately polar solvents like chloroform, where a balance between hydrophobic and hydrophilic interactions can be achieved [14]. The aromatic ring system provides some compatibility with non-polar environments, but the strong electron-withdrawing effects of the nitro groups limit extensive solvation in purely non-polar media [14]. Studies suggest that deuterium substitution does not significantly alter the solubility profile in non-polar solvents [14].
The solubility of 1-Bromo-2,4-dinitrobenzene-d3 shows minimal dependence on pH under normal conditions due to the compound's neutral character [17]. The nitro groups, while electron-withdrawing, do not readily undergo protonation or deprotonation reactions under typical pH ranges [17]. Research on nitroaromatic compounds indicates that significant pH effects on solubility typically occur only under extreme acidic or basic conditions [17]. The compound maintains its molecular integrity across a broad pH range, with solubility primarily governed by the intrinsic polarity of the molecule rather than ionization state [17]. Studies on deuterated organic compounds generally show that deuterium substitution does not introduce additional pH sensitivity to the solubility characteristics [14] [17].
Thermal stability studies on nitroaromatic compounds, including derivatives similar to 1-Bromo-2,4-dinitrobenzene-d3, indicate that these materials exhibit moderate thermal stability with decomposition typically occurring at elevated temperatures [21]. Research on the parent compound class suggests that increasing the number of nitro groups generally decreases thermal stability [21]. Studies on 1-Bromo-2,4-dinitrobenzene and related compounds indicate thermal decomposition processes involving nitrogen dioxide loss and potential addition of halogen atoms [21]. The presence of deuterium substitution is expected to provide a slight increase in thermal stability due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds [27] [35]. Kinetic isotope effect studies suggest that deuterated compounds typically exhibit slower rates of thermal decomposition processes compared to their non-deuterated analogs [35]. Research on deuterated aromatic compounds indicates that the thermal expansion coefficients may differ slightly between deuterated and non-deuterated variants, affecting overall thermal behavior [27] [30].
Property | Value | Reference Compound | Source |
---|---|---|---|
Molecular Weight | 250.02 g/mol | 1-Bromo-2,4-dinitrobenzene-d3 | [1] |
Melting Point | 71-73°C | 1-Bromo-2,4-dinitrobenzene-d3 | [1] [9] |
Deuterium Content | 98 atom % | 1-Bromo-2,4-dinitrobenzene-d3 | [1] |
CAS Number | 1313734-81-4 | 1-Bromo-2,4-dinitrobenzene-d3 | [1] [3] |
Exact Mass | 248.946 g/mol | 1-Bromo-2,4-dinitrobenzene-d3 | [4] |